molecular formula C9H11NO3 B8202129 (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate

Cat. No.: B8202129
M. Wt: 181.19 g/mol
InChI Key: FORSRHFMUZMVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is a chemical compound with the molecular formula C9H11NO3. It is characterized by a bicyclic structure containing a cyano group and an acetate ester. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate typically involves the reaction of a suitable bicyclic precursor with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may inhibit or activate certain enzymes, bind to receptors, or modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate is unique due to its specific bicyclic structure and the presence of both a cyano group and an acetate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

(4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)12-6-9-2-8(3-9,4-10)5-13-9/h2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORSRHFMUZMVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12CC(C1)(CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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